Tetrahydrofurfuryl 2-methylcrotonate
Description
Tetrahydrofurfuryl 2-methylcrotonate (THF-2MC), also known as tetrahydrofurfuryl methacrylate (THFMA), is an ester derived from tetrahydrofurfuryl alcohol and methacrylic acid. Structurally, it consists of a tetrahydrofuran ring substituted with a hydroxymethyl group esterified to a methacrylate moiety (CH₂=C(CH₃)COO−). This compound is primarily used in industrial applications, including adhesives, sealants, and UV-curable coatings, due to its reactive acrylate group .
THFMA is metabolized in vivo to tetrahydrofurfuryl alcohol (THFA) and methacrylic acid, with systemic toxicity driven by THFA . Key studies highlight its low acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) but note reproductive and developmental effects at higher doses .
Properties
CAS No. |
95873-65-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
oxolan-2-ylmethyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h3,9H,4-7H2,1-2H3/b8-3+ |
InChI Key |
HLPPKJYNZGJOBE-FPYGCLRLSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC1CCCO1 |
Canonical SMILES |
CC=C(C)C(=O)OCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl 2-methylcrotonate can be synthesized through the esterification of tetrahydrofurfuryl alcohol with 2-methylcrotonic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofurfuryl 2-methylcrotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Tetrahydrofurfuryl 2-methylcrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetrahydrofurfuryl Acrylate (THFAc)
Structural Differences : THFAc replaces the methacrylate group with an acrylate group (CH₂=CHCOO−).
Toxicity :
- Acute oral toxicity: Low (similar to THFMA).
- Reproductive effects: THFAc’s metabolite (THFA) is linked to delayed parturition and developmental toxicity in rats, with a NOAEL of 120 mg/kg/day . Applications: UV-curable inks and adhesives . Key Distinction: THFAc’s faster polymerization kinetics compared to THFMA due to the absence of a methyl group on the acrylate chain .
Tetrahydrofurfuryl Bromide (THFBr)
Structural Differences : A brominated derivative (2-(bromomethyl)tetrahydrofuran).
Toxicity :
- Classified as a skin and eye irritant; requires stringent safety handling . Applications: Intermediate in pharmaceuticals and agrochemical synthesis .
Tetrahydrofurfuryl Alcohol (THFA)
Structural Differences : The hydrolyzed metabolite of THFMA and THFAc, lacking the acrylate/methacrylate group.
Toxicity :
- Higher total cross-section (TCS) values in electron scattering compared to tetrahydrofuran (THF), attributed to its hydroxymethyl group .
- Linked to male reproductive organ effects in rodents at high doses .
Applications : Solvent in coatings and industrial cleaners .
Tetrahydrofurfuryl Propionate (THFP)
Structural Differences: Esterified with propionic acid (CH₂CH₂COO−). Applications: Flavoring agent (fruity, oily notes) .
Data Tables
Table 1: Toxicity and Key Properties
Table 2: Electron Scattering Cross-Section (TCS) Comparison
| Compound | TCS (10⁻²⁰ m²) at 50 eV | Key Functional Group |
|---|---|---|
| THF | 12.3 | Ether ring |
| THFA | 18.9 | Ether ring + hydroxymethyl |
Critical Research Findings
- Metabolism-Driven Toxicity : Both THFMA and THFAc hydrolyze to THFA, which is responsible for delayed parturition and developmental effects in rats .
- Allergenicity : THFMA has been associated with occupational allergic contact dermatitis, likely due to cross-reactivity with other methacrylates .
- Industrial Relevance : THFBr’s role as a synthetic intermediate contrasts with THFMA/THFAc’s utility in polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
